molecular formula C19H20N2O3S B2657434 5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione CAS No. 866346-44-3

5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione

Cat. No.: B2657434
CAS No.: 866346-44-3
M. Wt: 356.44
InChI Key: KNTRTQJGFCKVTM-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione is a heterocyclic compound that features an imidazole ring substituted with dimethoxyphenyl and ethoxyphenyl groups

Preparation Methods

The synthesis of 5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 4-ethoxyaniline to form the corresponding Schiff base, which is then cyclized with thiourea under acidic conditions to yield the target imidazole-2-thione compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

5-(3,4-Dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the imidazole-2-thione to the corresponding imidazole-2-thiol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization with different substituents.

Common reagents and conditions for these reactions include acidic or basic environments, specific oxidizing or reducing agents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death and survival.

Comparison with Similar Compounds

Similar compounds to 5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione include other imidazole derivatives with different substituents on the aromatic rings. These compounds may have varying degrees of bioactivity and chemical reactivity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its physical and chemical properties, as well as its biological activity.

Similar compounds include:

  • 5-(3,4-Dimethoxyphenyl)-1H-imidazole-2-thione
  • 3-(4-Ethoxyphenyl)-1H-imidazole-2-thione
  • 5-Phenyl-1H-imidazole-2-thione

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-4-24-15-8-6-14(7-9-15)21-12-16(20-19(21)25)13-5-10-17(22-2)18(11-13)23-3/h5-12H,4H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTRTQJGFCKVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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